molecular formula C11H16ClN3O3 B555165 (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride CAS No. 77835-49-5

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride

Cat. No.: B555165
CAS No.: 77835-49-5
M. Wt: 273.71 g/mol
InChI Key: BGTMFJBVZIWWCC-PPHPATTJSA-N
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Description

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride (CAS: 77835-49-5; molecular formula: C₁₁H₁₆ClN₃O₃) is a chiral organic compound featuring an (S)-configured valine-derived backbone. Its structure includes a butanamide core substituted with a 3-methyl group, a primary amine at the C2 position, and a 4-nitrophenyl group attached via an amide linkage. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and analytical applications . Common synonyms include L-Valine p-nitroanilide hydrochloride and Butanamide,2-amino-3-methyl-N-(4-nitrophenyl)-,monohydrochloride,(S).

The nitro group on the phenyl ring confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is often utilized as a reference standard in enzyme inhibition studies and chiral resolution protocols due to its stereospecificity .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTMFJBVZIWWCC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585290
Record name N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77835-49-5
Record name N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action, efficacy, and stability of L-Valine p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound is stored at a temperature of -20°C to maintain its stability.

Biological Activity

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, also known by its CAS number 77835-49-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 77835-49-5

The presence of the nitrophenyl group contributes to its biological properties, particularly in receptor interactions.

1. NMDA Receptor Antagonism

One of the key areas of research involving (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride is its role as an antagonist of NMDA receptors, specifically the NR2B subtype. NMDA receptors are critical in mediating excitatory neurotransmission in the brain and are implicated in various neurological disorders.

  • Mechanism of Action : The compound acts as a non-competitive antagonist at NR2B-containing NMDA receptors, which can lead to neuroprotective effects under conditions such as cerebral ischemia and neurodegeneration. This action is thought to be mediated through binding to the amino terminal domain of the NR2B subunit, inhibiting receptor function without affecting other receptor types significantly .

2. Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide19.45 ± 0.0731.4 ± 0.12
Diclofenac0.04 ± 0.010.04 ± 0.01
Celecoxib-0.04 ± 0.01

These findings suggest that while the compound exhibits moderate inhibitory activity against COX enzymes compared to established NSAIDs like diclofenac and celecoxib, it may still be a viable candidate for further development in treating inflammatory conditions .

Neuroprotection in Animal Models

In vivo studies have demonstrated that (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride provides significant neuroprotection in models of transient focal ischemia. The compound was shown to reduce neuronal death and improve functional outcomes following ischemic injury, supporting its potential therapeutic use in stroke and other neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The efficacy of (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride can be attributed to specific structural features that enhance its binding affinity and selectivity for the NR2B receptor subtype:

  • Hydrophobic interactions : The aromatic nitrophenyl group enhances hydrophobic interactions with the receptor.
  • Amine functionality : The basic amine group is crucial for activity, influencing both potency and selectivity.

Comparison with Similar Compounds

Comparison :

Property Target Compound N-[3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
Electron Effects Strongly electron-withdrawing (nitro) Electron-donating (acetyl) + strained epoxide
Chirality (S)-configured Racemic (2RS configuration)
Pharmaceutical Role Enzyme substrate/analytical Synthetic impurity

The absence of a nitro group reduces polarity and alters metabolic stability.

N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride (CAS: 59988-64-6)

  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Key Features: Substituted with a methoxy group (electron-donating) and an amino group (electron-donating) on the phenyl ring. Lacks the nitro group but shares the butanamide backbone .

Comparison :

Property Target Compound N-(4-Amino-2-methoxyphenyl)butanamide HCl
Aromatic Substitution 4-Nitro (electron-withdrawing) 4-Amino + 2-methoxy (electron-donating)
Solubility High (HCl salt) Moderate (HCl salt)
Biological Activity Enzyme inhibition Potential intermediate in dye/pharma synthesis

The amino and methoxy groups increase basicity and reduce steric hindrance compared to the nitro-substituted target compound. This structural divergence impacts binding affinity in biological systems .

N-(3-Acetyl-4-hydroxyphenyl)-butanamide (CAS: 40188-45-2)

  • Molecular Formula: C₁₂H₁₅NO₃
  • Key Features: Contains a hydroxyl and acetyl group on the phenyl ring.

Comparison :

Property Target Compound N-(3-Acetyl-4-hydroxyphenyl)-butanamide
Ionization Ionic (HCl salt) Non-ionic
Hydrogen Bonding Moderate (amide + nitro) High (hydroxyl + acetyl)
Stability High (nitro stabilizes) Lower (hydroxyl prone to oxidation)

The hydroxyl group increases hydrogen-bonding capacity but reduces stability, limiting its utility in long-term storage compared to the nitro-substituted target compound .

Data Tables

Table 1: Molecular Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol)
(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide HCl 77835-49-5 C₁₁H₁₆ClN₃O₃ 289.72
N-[3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide 28197-66-2 C₁₅H₁₈N₂O₄ 290.31
N-(4-Amino-2-methoxyphenyl)butanamide HCl 59988-64-6 C₁₁H₁₆N₂O₂ 208.26

Table 2: Functional Group Impact

Functional Group Target Compound Analog 1 (Impurity A) Analog 2 (59988-64-6)
Nitro Yes No No
Chiral Center Yes No No
Ionizable Group HCl salt Neutral HCl salt

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